N8-Demethylation Yields 2-Fold DHPS Affinity Gain Over N8-Methylated Analogs
Within the pyrimido[4,5-c]pyridazine chemotype, removal of the N8-methyl group consistently yields a ~2-fold improvement in DHPS binding affinity. Compound 19 (N8-demethylated) exhibited an IC₅₀ of 11 μM vs. 22 μM for compound 1 (N8-methylated parent), representing a 50% improvement in inhibitory potency [1]. SPR analysis confirmed this trend: K_D for compound 1 was 267 nM, while the demethylated analog 19 showed a K_D of 120 nM by ITC (a 2.2-fold enhancement) [2]. This structure–affinity relationship is exclusive to the [4,5-c] topology and cannot be extrapolated to [5,4-c] isomers or alternative fused diazine systems.
| Evidence Dimension | DHPS inhibitory potency (IC₅₀) and binding affinity (K_D) |
|---|---|
| Target Compound Data | Compound 19 (N8-demethylated pyrimido[4,5-c]pyridazine): IC₅₀ = 11 μM; K_D (ITC) = 0.124 μM (124 nM) |
| Comparator Or Baseline | Compound 1 (N8-methylated pyrimido[4,5-c]pyridazine): IC₅₀ = 22 μM; K_D (SPR) = 267 nM |
| Quantified Difference | IC₅₀: 2-fold improvement (22 → 11 μM); K_D: 2.2-fold improvement (267 → 124 nM) |
| Conditions | BaDHPS radiometric endpoint assay (IC₅₀); SPR and ITC binding assays with recombinant BaDHPS |
Why This Matters
This defines the optimal substitution pattern on the pyrimido[4,5-c]pyridazine core for DHPS engagement, directly informing procurement of precursors with appropriate N8-substitution for lead optimization campaigns.
- [1] Zhao Y, Hammoudeh D, Yun MK, Qi J, White SW, Lee RE. ChemMedChem. 2012;7(5):861-870. Table 1. View Source
- [2] Zhao Y, Hammoudeh D, Yun MK, Qi J, White SW, Lee RE. ChemMedChem. 2012;7(5):861-870. Table 2. View Source
